(Cyclopropylmethyl)(3,3-dimethylbutan-2-yl)amine

Vue d'ensemble

Description

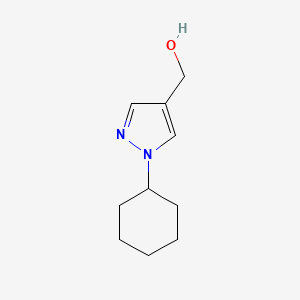

(Cyclopropylmethyl)(3,3-dimethylbutan-2-yl)amine, also known as CMDMA, is a cyclopropyl-based amine. It is a cyclic, aliphatic amine with a molecular weight of 170.3 g/mol. CMDMA is a colorless, volatile liquid with a boiling point of 48°C and a melting point of -58°C. CMDMA is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used in laboratory experiments for its various advantages and limitations.

Applications De Recherche Scientifique

Synthesis and Reactivity

Intramolecular Amination : The intramolecular amination of cyclopropylmethyl cation is an active area of research. This process can lead to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives and shows high diastereoselectivity, resulting in trans-cyclobutane derivatives which can be further transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Diels-Alder Reactions : The role of cyclopropyl- and tert-butyl-substituted propyne iminium salts as dienophiles in Diels-Alder reactions has been explored. These reactions result in the formation of tertiary amines, leading to diverse novel compounds with a unique vicinal substitution pattern (Gerster, Espenlaub, & Maas, 2006).

Synthesis of 3,3-Dimethylpyrrolidine-2-Carbonitriles : A study has demonstrated a convenient and environmentally benign one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process involves a sequence of reactions with sodium bisulphite, primary amine, and potassium cyanide (D’hooghe, Van Driessche, & Kimpe, 2009).

Biological and Medicinal Chemistry

Synthesis and Antitumor Activity : Research into the synthesis of ammine/amine platinum(II) and (IV) complexes, involving cyclopropyl and other alicyclic amines, has shown significant antitumor activity, even surpassing that of cisplatin in certain cases (Khokhar, Deng, Al-Baker, Yoshida, & Siddik, 1993).

Enantioselective Olefin Epoxidation : The synthesis of homologous biphenyl and binaphthyl tertiary azepines and quaternary iminium salts from 3,3-dimethylbutan-2-amine has demonstrated their effectiveness as catalysts for the enantioselective epoxidation of unfunctionalized olefins (Vachon, Lauper, Ditrich, & Lacour, 2006).

Other Applications

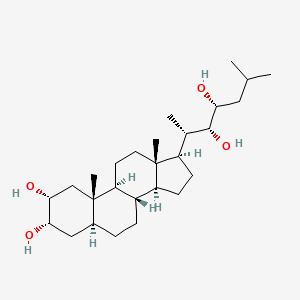

- Crystal Structure Analysis : The crystal structure of semi-synthetic opioid drug buprenorphine, which includes a cyclopropylmethyl group, has been analyzed to understand its molecular interactions and stability (Mazurek, Hoffmann, Fernandez Casares, Cox, & Minardi, 2021).

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(10(2,3)4)11-7-9-5-6-9/h8-9,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQCJMDBYSXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)

![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)